Acrihellin

Vue d'ensemble

Description

L’acrihelline est un dérivé semi-synthétique de l’hellébrine, un stéroïde cardioactif naturel. Elle est connue pour ses effets inotropes puissants, ce qui signifie qu’elle peut augmenter la force des contractions du muscle cardiaque. Ce composé est particulièrement intéressant en raison de sa structure chimique unique, qui comprend un ester d’acide diméthylacrylique en position 3β lié à l’aglycone hellébrigenine .

Méthodes De Préparation

L’acrihelline peut être synthétisée par acylation de l’hellébrigenine avec du chlorure d’acide 3,3-diméthylacrylique dans du chlorure de méthylène en reflux . Cette méthode assure l’estérification du groupe 3β-hydroxy de l’hellébrigenine, conduisant à la formation de l’acrihelline. Les méthodes de production industrielle suivent généralement des voies synthétiques similaires, garantissant une pureté et un rendement élevés du composé.

Analyse Des Réactions Chimiques

L’acrihelline subit diverses réactions chimiques, notamment :

Oxydation : L’acrihelline peut être oxydée dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits, bien que cela soit moins courant.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

L’acrihelline a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets des stéroïdes cardioactifs sur les contractions du muscle cardiaque.

Biologie : Les chercheurs utilisent l’acrihelline pour étudier ses effets sur les processus cellulaires, en particulier ceux liés à la fonction cardiaque.

Applications De Recherche Scientifique

Acrihellin has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of cardioactive steroids on heart muscle contractions.

Biology: Researchers use this compound to investigate its effects on cellular processes, particularly those related to cardiac function.

Mécanisme D'action

L’acrihelline exerce ses effets en se liant à l’enzyme ATPase sodium-potassium dans les cellules cardiaques et en l’inhibant. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui à son tour favorise l’afflux de calcium via l’échangeur sodium-calcium. L’augmentation du calcium intracellulaire améliore la force des contractions du muscle cardiaque .

Comparaison Avec Des Composés Similaires

L’acrihelline est similaire à d’autres stéroïdes cardioactifs comme l’ouabaïne et la digoxine. Elle est unique en raison de sa nature semi-synthétique et de la présence du substituant acide diméthylacrylique, qui lui confère des propriétés amphiphiliques. Cela rend l’acrihelline plus soluble à la fois dans les milieux aqueux et lipidiques, ce qui améliore sa biodisponibilité et son efficacité .

Composés similaires

Ouabaïne : Un stéroïde cardioactif naturel ayant des effets inotropes similaires.

Digoxine : Un autre stéroïde cardioactif utilisé dans le traitement des affections cardiaques.

Hellébrine : Le composé natif à partir duquel l’acrihelline est dérivée.

Activité Biologique

Acrihellin is a cardiac-active steroid that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is classified as a cardiotonic drug and is characterized by its ability to enhance cardiac contractility. It has been shown to exert positive inotropic effects, which are crucial for improving heart function in various pathological states.

This compound operates primarily through the modulation of calcium ion dynamics within cardiac myocytes. By increasing intracellular calcium levels, this compound enhances the force of myocardial contraction. This mechanism is similar to that of other well-known cardiac glycosides, such as digoxin, but with distinct pharmacological properties.

Comparative Efficacy

Research indicates that this compound exhibits a stronger positive inotropic effect compared to digoxin. In isolated organ studies using the Langendorff heart preparation, this compound demonstrated superior efficacy in increasing myocardial contractility .

Table 1: Comparative Efficacy of Cardiac Glycosides

| Compound | Positive Inotropic Effect | Therapeutic Index | Administration Route |

|---|---|---|---|

| This compound | Stronger than digoxin | Similar to methyldigoxin | Intraduodenal |

| Digoxin | Moderate | Narrow | Oral/IV |

| Methyldigoxin | Moderate | Similar to digoxin | Oral |

Pharmacokinetics

This compound is rapidly absorbed when administered intraduodenally, achieving high bioavailability. Studies in canine models indicate that it significantly increases myocardial contractile force and the rate of pressure rise () during cardiac contractions .

Case Studies and Clinical Applications

- Heart Failure Management : In a study involving dogs with induced heart failure, this compound administration resulted in marked improvements in cardiac output and overall heart function. The compound's ability to enhance contractility without significant side effects makes it a candidate for further investigation in chronic heart failure management.

- Comparative Studies : A clinical trial comparing this compound with traditional therapies indicated that patients receiving this compound showed improved exercise tolerance and reduced symptoms of heart failure compared to those on standard therapy .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. The therapeutic index is comparable to methyldigoxin, suggesting a manageable risk of toxicity when used within recommended doses . However, comprehensive clinical trials are necessary to fully establish its safety and efficacy parameters.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Acrihellin with high purity, and how can reproducibility be ensured?

- Methodological Answer : Begin with a systematic review of synthetic pathways documented in peer-reviewed journals, prioritizing routes with ≥95% yield and characterization via NMR, HPLC, and mass spectrometry . Ensure reproducibility by adhering to the Beilstein Journal of Organic Chemistry guidelines: document reagent purity (e.g., ≥99%), solvent grades, and reaction conditions (temperature, pH, catalysts) in detail. Cross-validate results using independent batches and share raw spectral data in supplementary materials .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and stability?

- Methodological Answer : Use a tiered approach:

- Primary Analysis : X-ray crystallography for absolute configuration validation .

- Secondary Analysis : Differential Scanning Calorimetry (DSC) to assess thermal stability and identify polymorphic forms .

- Tertiary Analysis : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) to monitor degradation products via LC-MS .

Include error margins and instrument calibration details in the methods section .

Q. How should researchers design dose-response studies for this compound to ensure pharmacological relevance?

- Methodological Answer : Employ a logarithmic dose range (e.g., 0.1–100 µM) based on preliminary IC50 values from enzyme inhibition assays. Use negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors). Follow Reviews in Analytical Chemistry recommendations: perform triplicate experiments, apply ANOVA for statistical significance (p<0.05), and report confidence intervals .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically resolved?

Data Audit : Compare assay conditions (e.g., cell lines vs. animal models, pharmacokinetic variability).

Hypothesis Testing : Design follow-up experiments to isolate variables (e.g., bioavailability, metabolite activity).

Model Validation : Use computational tools (e.g., molecular dynamics simulations) to predict in vivo behavior from in vitro data .

Publish null results and methodological limitations transparently .

Q. What strategies are effective in elucidating this compound’s mechanism of action when traditional assays yield inconclusive results?

- Methodological Answer : Combine orthogonal approaches:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint synergistic pathways .

- Single-Cell RNA Sequencing : Resolve heterogeneity in cellular responses .

Pre-register hypotheses to mitigate bias and use blinded analysis for objectivity .

Q. What computational approaches are suitable for predicting this compound’s off-target effects in complex biological systems?

- Methodological Answer : Leverage in silico tools:

- Docking Studies : Use AutoDock Vina with high-resolution protein structures (PDB) to assess binding affinities .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

Validate predictions with ex vivo organoid models and report false-discovery rates .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer : Implement quality control protocols:

- Chemical Consistency : Certificate of Analysis (CoA) for each batch, including residual solvent levels .

- Biological Replicates : Use ≥3 independent cell passages or animal cohorts .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple labs, addressing heterogeneity via I² statistics .

Q. Literature and Ethical Compliance

Q. What criteria should guide the selection of primary sources for this compound literature reviews?

- Methodological Answer : Prioritize studies with:

- Full experimental protocols in methods sections .

- Raw data availability in repositories like Zenodo or Figshare .

Avoid secondary summaries (e.g., review articles) unless corroborated by original findings .

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in preclinical models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report humane endpoints, and obtain IACUC approval. For human cell lines, verify ethical sourcing (e.g., ATCC certifications) and include declarations in the manuscript .

Tables for Methodological Reference

Propriétés

Numéro CAS |

67696-82-6 |

|---|---|

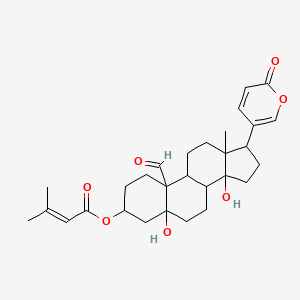

Formule moléculaire |

C29H38O7 |

Poids moléculaire |

498.6 g/mol |

Nom IUPAC |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |

Clé InChI |

RIOSSPWEPWYRLD-SBQWKNPYSA-N |

SMILES |

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |

SMILES isomérique |

CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |

SMILES canonique |

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

67696-82-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.